REACTION_CXSMILES
|
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.C([O-])([O-])=O.[Na+].[Na+].[C:15]([C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1)([CH3:18])([CH3:17])[CH3:16]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.COCCOC>[C:15]([C:19]1[CH:24]=[CH:23][C:22]([C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)=[CH:21][CH:20]=1)([CH3:18])([CH3:17])[CH3:16] |f:0.1,2.3.4,^1:31,33,52,71|
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Name
|
|
Quantity
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8.9 g
|
Type
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reactant
|
Smiles
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Cl.BrC1=CC=NC=C1
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Name
|
|
Quantity
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1.6 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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COCCOC
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Name
|
|
Quantity
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70 mL
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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9.8 g
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Type
|
reactant
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Smiles
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C(C)(C)(C)C1=CC=C(C=C1)B(O)O
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Type
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CUSTOM
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Details
|
with stirring under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction was stirred
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated in vacuo
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Type
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EXTRACTION
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Details
|
the mixture was extracted with EtOAc (2×100 mL)
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Type
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WASH
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Details
|
The combined EtOAc layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (1:5 EtOAc/hexanes)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |